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Compound of Interest

Compound Name: 2,7-Dimethyl-7H-purine

CAS No.: 165062-65-7

Cat. No.: B060502

Get Quote

The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in

biology and medicinal chemistry.[1] It forms the core of adenine and guanine, the building

blocks of nucleic acids, and is central to the structure of adenosine triphosphate (ATP), the

universal energy currency of the cell.[2] This inherent biological relevance makes purine

derivatives ideal starting points for developing chemical probes—small molecules designed to

selectively engage a specific protein target to elucidate its function in complex biological

systems.[3]

2,7-Dimethyl-7H-purine is a simple, yet intriguing, member of this family. While many drug

discovery efforts have focused on N9-substituted purines to mimic the ribose attachment in

adenosine, N7-substituted isomers present a unique vector for exploring target binding sites.[4]

The methylation at the N7 and C2 positions alters the molecule's electronic and steric

properties compared to endogenous purines, making it a valuable tool for probing protein

pockets, particularly the ATP-binding sites of enzymes like kinases.

This guide provides a comprehensive overview of 2,7-Dimethyl-7H-purine, its chemical

properties, and detailed protocols for its application as a chemical probe in kinase inhibition

and cell viability assays.
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Chemical Profile of 2,7-Dimethyl-7H-purine
A thorough understanding of a chemical probe's properties is fundamental to its effective use

and the interpretation of experimental results.

Structure and Physicochemical Properties:

Property Value Reference

IUPAC Name 2,7-dimethyl-7H-purine [5]

Molecular Formula C₇H₈N₄ [5]

Molecular Weight 148.17 g/mol [5]

Appearance Crystalline solid [5][6]

Melting Point 85°C [5][6]

Solubility
Soluble in DMSO, Chloroform,

Methanol
[5][7]

Synthesis and Characterization: 2,7-Dimethyl-7H-purine can be efficiently synthesized from

imidazole precursors. A validated method involves the cyclization of 4-aminoimidazole-5-

carbaldehyde oxime intermediates with subsequent modifications, yielding the target

compound.[5][6]

Key Characterization Data (¹H NMR):

¹H NMR (CDCl₃): δ = 8.85 (s, 1H, H-6), 8.13 (s, 1H, H-8), 3.95 (s, 3H, NCH₃), 2.84 (s, 3H,

CH₃).[5]

This straightforward synthesis and clear characterization provide a reliable source of the

molecule for biological studies.
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Protein kinases utilize ATP to phosphorylate substrate proteins, a fundamental mechanism of

signal transduction. The purine core of 2,7-Dimethyl-7H-purine is structurally analogous to the

adenine moiety of ATP.[2] This allows it to enter the ATP-binding pocket of many kinases.[8]

Modifications, such as the N7-methyl group, can prevent the formation of key hydrogen bonds

that are critical for ATP binding in some kinases while allowing entry into the pocket of others,

thereby conferring a degree of selectivity.[8]

By using 2,7-Dimethyl-7H-purine in kinase activity assays, researchers can:

Identify kinases that are sensitive to inhibition by this specific substitution pattern.

Screen compound libraries for novel kinase inhibitors.

Use it as a starting point (a "fragment") for developing more potent and selective inhibitors.

The diagram below illustrates the principle of ATP-competitive inhibition, where the chemical

probe occupies the same binding site as the natural substrate, ATP.
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Caption: Mechanism of ATP-competitive kinase inhibition.

Protocol 1: In Vitro Kinase Inhibition Profiling
This protocol describes a general method for assessing the inhibitory activity of 2,7-Dimethyl-
7H-purine against a protein kinase of interest using a luminescence-based assay that

quantifies ATP consumption.

Principle of the Assay: The assay measures the amount of ATP remaining in solution following

a kinase reaction. A luciferase-based reagent consumes the remaining ATP to produce light.

High kinase activity results in low ATP levels and low luminescence, whereas effective inhibition

results in high ATP levels and high luminescence.

Materials:

2,7-Dimethyl-7H-purine (stock solution in 100% DMSO)

Kinase of interest

Kinase-specific substrate and buffer

ATP solution

Known potent inhibitor for the kinase (positive control)

100% DMSO (vehicle control)

Luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

White, opaque 96- or 384-well assay plates

Luminometer

Step-by-Step Methodology:

Compound Preparation: Prepare a serial dilution of 2,7-Dimethyl-7H-purine in DMSO. A

typical starting range is from 10 mM down to 100 nM. Also, prepare dilutions of the positive

control inhibitor.
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Reaction Setup:

To the appropriate wells of the assay plate, add 1 µL of the compound dilutions (or DMSO

for controls).

Add 20 µL of the kinase/substrate mix in the appropriate kinase buffer.

Prepare "No Kinase" control wells containing only the substrate and buffer.

Initiate Kinase Reaction: Add 20 µL of ATP solution to all wells to start the reaction. The final

concentration of ATP should be at or near the Kₘ for the specific kinase.

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room

temperature) for a predetermined time (e.g., 60 minutes).

ATP Detection:

Add the first component of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to stop

the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's

instructions (e.g., 40 minutes at room temperature).

Add the second component (e.g., Kinase Detection Reagent) to convert ADP to ATP and

generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30

minutes at room temperature).

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Normalize the data: Set the average signal from the "No Kinase" or "100% Inhibition"

(positive control) wells as 100% inhibition and the average signal from the "DMSO Vehicle"

wells as 0% inhibition.

Plot the percent inhibition versus the log of the inhibitor concentration.

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the

concentration of inhibitor required to reduce enzyme activity by 50%).
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Caption: Workflow for an in vitro kinase inhibition assay.

Application Note 2: Probing Cellular Proliferation
and Viability
The Rationale: From Enzyme Inhibition to Cellular Phenotype

Inhibition of essential cellular processes, such as signaling pathways regulated by kinases or

nucleotide metabolism, can lead to a reduction in cell proliferation or induce cell death

(cytotoxicity).[9][10] Applying 2,7-Dimethyl-7H-purine to cultured cells allows researchers to

assess its phenotypic consequences. This is a critical step in validating the biological relevance

of any observed enzymatic activity.[3]

This approach can be used to:

Identify cell lines (e.g., specific cancer types) that are particularly sensitive to the probe.

Provide a basis for more complex mechanistic studies, such as target deconvolution or

pathway analysis.

Assess the general toxicity of the compound.

Protocol 2: Cell Viability Measurement using an MTT
Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay, a colorimetric method to assess cell metabolic activity, which serves as a

proxy for cell viability.

Principle of the Assay: Mitochondrial dehydrogenases in living, metabolically active cells cleave

the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan

produced is directly proportional to the number of living cells.

Materials:

2,7-Dimethyl-7H-purine (stock solution in 100% DMSO)
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Cell line of interest

Complete cell culture medium

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

Sterile, clear 96-well cell culture plates

Microplate reader (capable of measuring absorbance at ~570 nm)

Step-by-Step Methodology:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of 2,7-Dimethyl-7H-purine in complete culture medium from your

DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic

(typically ≤ 0.5%).

Remove the old medium from the cells and add 100 µL of the medium containing the

compound dilutions.

Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-

cell" control wells (medium only, for background subtraction).

Incubation: Incubate the treated cells for a desired period (e.g., 48 or 72 hours) at 37°C in a

humidified CO₂ incubator.

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4

hours at 37°C. During this time, visible purple precipitates (formazan) will form.

Formazan Solubilization:
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Carefully remove the medium from each well.

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan

crystals. Pipette up and down to ensure complete dissolution.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the "no-cell" control wells from all other readings.

Calculate the percentage of cell viability for each treatment by normalizing to the vehicle

control wells (which represent 100% viability).

Plot the percent viability versus the log of the probe concentration to determine the GI₅₀

(concentration for 50% growth inhibition) or IC₅₀ value.
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Caption: Workflow for a cell viability (MTT) assay.
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Conclusion and Future Directions
2,7-Dimethyl-7H-purine represents a valuable and accessible chemical probe for biological

exploration. Its structural similarity to adenine provides a logical entry point for interrogating

ATP-dependent enzymes, particularly protein kinases. The protocols provided herein offer a

robust framework for initiating these studies, from initial in vitro screening to phenotypic

assessment in cells.

Future work with this probe could involve broader kinase panel screening to establish a

selectivity profile, chemoproteomic approaches to identify novel binding partners, and its use

as a chemical scaffold for the development of more potent and specific modulators of any

identified targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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